molecular formula C9H16BrHgNO B049004 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide CAS No. 123048-02-2

2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide

Cat. No. B049004
M. Wt: 434.73 g/mol
InChI Key: ZPDUSILIPSPQRY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide, also known as TEMPO-HgBr, is a chemical compound that has been widely used in scientific research applications. It is a stable free radical that contains a mercury atom, making it a useful reagent for various chemical reactions.

Mechanism Of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide involves the transfer of an oxygen atom from the TEMPO radical to the substrate, resulting in the formation of an aldehyde or ketone. The mercury atom in 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide acts as a Lewis acid, facilitating the reaction by coordinating with the oxygen atom of the substrate. The reaction is selective for primary and secondary alcohols, and does not affect tertiary alcohols.

Biochemical And Physiological Effects

2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide has been shown to have low toxicity and does not have any significant biochemical or physiological effects. However, it should be handled with care as it contains a toxic mercury atom.

Advantages And Limitations For Lab Experiments

2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide has several advantages for lab experiments such as its selectivity for primary and secondary alcohols, its stability, and its ease of use. However, it also has some limitations such as its cost, its toxicity, and its limited solubility in some solvents.

Future Directions

There are several future directions for the use of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide in scientific research. One direction is the development of new synthetic methods using 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide as a catalyst. Another direction is the application of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide in the synthesis of complex molecules such as natural products and pharmaceuticals. In addition, the use of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide in bioconjugation and protein labeling is an emerging area of research. Further studies are needed to explore the full potential of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide in various scientific research applications.
Conclusion:
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide is a versatile reagent that has been widely used in scientific research applications. Its selectivity for primary and secondary alcohols, stability, and ease of use make it a useful tool for organic synthesis, catalysis, and biochemistry. However, its toxicity and limited solubility in some solvents are some of its limitations. Further studies are needed to explore the full potential of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide in various scientific research applications.

Synthesis Methods

2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide can be synthesized by reacting TEMPO with mercuric bromide in a solvent such as acetonitrile. The reaction is carried out at room temperature and the product is purified by recrystallization. The yield of the product can be improved by optimizing the reaction conditions such as the ratio of reactants, solvent, and temperature.

Scientific Research Applications

2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide has been used in various scientific research applications such as organic synthesis, catalysis, and biochemistry. It is a versatile reagent that can be used to selectively oxidize primary alcohols to aldehydes or carboxylic acids, and secondary alcohols to ketones. It has also been used as a catalyst in various reactions such as the oxidation of alkenes, the reduction of nitro compounds, and the synthesis of heterocycles.

properties

CAS RN

123048-02-2

Product Name

2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide

Molecular Formula

C9H16BrHgNO

Molecular Weight

434.73 g/mol

IUPAC Name

bromo-(1-hydroxy-2,2,6,6-tetramethyl-3H-pyridin-4-yl)mercury

InChI

InChI=1S/C9H16NO.BrH.Hg/c1-8(2)6-5-7-9(3,4)10(8)11;;/h6,11H,7H2,1-4H3;1H;/q;;+1/p-1

InChI Key

ZPDUSILIPSPQRY-UHFFFAOYSA-M

SMILES

CC1(CC(=CC(N1O)(C)C)[Hg]Br)C

Canonical SMILES

CC1(CC(=CC(N1O)(C)C)[Hg]Br)C

Other CAS RN

123048-02-2

synonyms

2,2,6,6-tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide
TMOPMB

Origin of Product

United States

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